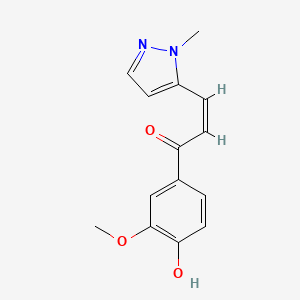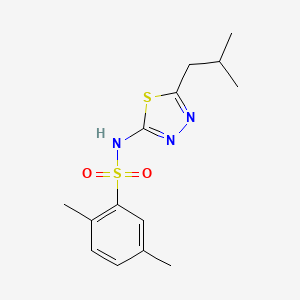![molecular formula C23H16N4OS2 B4737874 N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4737874.png)
N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as compound 1, is a small molecule inhibitor that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 is not fully understood. However, several research studies have suggested that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. A study published by Zhang et al. (2013) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the activity of cyclin-dependent kinase 2 (CDK2) and CDK4, which are involved in cell cycle progression. Another study published by Li et al. (2016) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the activity of focal adhesion kinase (FAK), which is involved in cell migration and invasion.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. A study published by Zhang et al. (2013) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 induces apoptosis and cell cycle arrest in cancer cells. Another study published by Wu et al. (2017) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the production of pro-inflammatory cytokines in macrophages. These findings suggest that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 could be a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 in lab experiments is its high potency and specificity. Several research studies have reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 has a high inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the main limitations of using N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1. One of the main directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 in vivo and evaluate its efficacy and safety in animal models. Furthermore, the development of more potent and selective analogs of N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 could lead to the discovery of new therapeutic agents for the treatment of cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. Several research studies have reported the anti-cancer activity of N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1. For instance, a study published by Zhang et al. (2013) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study published by Li et al. (2016) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9.
In addition to its anti-cancer activity, N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 has also been studied for its anti-inflammatory activity. A study published by Wu et al. (2017) reported that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The authors suggested that N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1 could be a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-phenylsulfanylphenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS2/c28-23(25-17-9-4-5-10-20(17)30-16-7-2-1-3-8-16)18-15-22-24-13-12-19(27(22)26-18)21-11-6-14-29-21/h1-15H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJNIXAMYEWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfanyl)phenyl]-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}ethyl phenylcarbamate](/img/structure/B4737826.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4737836.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4737844.png)

![2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4737873.png)
![ethyl 4-cyano-5-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4737882.png)